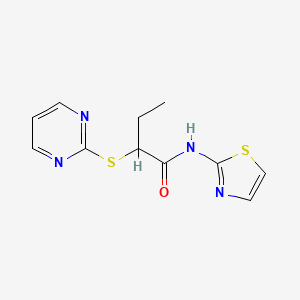
N-(sec-butyl)-N'-(2-chlorophenyl)ethanediamide
説明
N-(sec-butyl)-N'-(2-chlorophenyl)ethanediamide, commonly known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCA belongs to the class of compounds known as N-acylphenylalanines and is primarily used as a tool compound for studying the mechanism of action of certain enzymes and proteins.
作用機序
The mechanism of action of BCA involves the inhibition of FAAH, which is a serine hydrolase enzyme that catalyzes the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol. BCA binds to the active site of FAAH and forms a covalent bond with the serine residue, thereby inhibiting the enzyme's activity. This inhibition leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
BCA has been found to produce various biochemical and physiological effects due to its inhibition of FAAH. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors and produce analgesic, anti-inflammatory, and neuroprotective effects. BCA has also been found to reduce anxiety and depression-like behaviors in animal models, suggesting its potential as a therapeutic agent for these conditions.
実験室実験の利点と制限
One of the main advantages of using BCA in lab experiments is its potency and selectivity as an FAAH inhibitor. BCA has been found to be more potent than other FAAH inhibitors such as URB597 and PF-3845. It has also been found to be selective for FAAH and does not inhibit other serine hydrolase enzymes. However, one limitation of using BCA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating BCA in a suitable vehicle or by using alternative administration routes such as intraperitoneal injection.
将来の方向性
There are several future directions for the study of BCA. One direction is to investigate its potential as a therapeutic agent for various diseases such as chronic pain, inflammation, and neurological disorders. Another direction is to study its effects on other physiological processes such as appetite regulation and immune function. Additionally, further research is needed to optimize the formulation and administration of BCA for in vivo studies. Finally, the development of new FAAH inhibitors based on the structure of BCA can lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, BCA is a potent and selective inhibitor of FAAH that has gained significant attention in the field of scientific research. It has potential therapeutic applications for various diseases such as chronic pain, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels and produces various physiological effects. While there are limitations to its use in lab experiments, its potency and selectivity make it a valuable tool compound for studying the mechanism of action of FAAH and developing new therapeutic agents.
科学的研究の応用
BCA is primarily used as a tool compound in scientific research to study the mechanism of action of certain enzymes and proteins. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite regulation, and immune function. Inhibition of FAAH by BCA leads to an increase in endocannabinoid levels, which can potentially be used to treat various diseases such as chronic pain, inflammation, and neurological disorders.
特性
IUPAC Name |
N'-butan-2-yl-N-(2-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-8(2)14-11(16)12(17)15-10-7-5-4-6-9(10)13/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKLMXIDMCUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-methyl-4-(2-naphthyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4106617.png)

![7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4106629.png)
![diethyl 4-hydroxy-4-methyl-6-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-cyclohexanedicarboxylate](/img/structure/B4106641.png)
![2-[3-(2-furylmethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4106644.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4106651.png)
![ethyl 4-[2-(4-methoxyphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4106655.png)
![3-(1-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106662.png)
![4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B4106663.png)
![ethyl 4-[({6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-phenyl-1,4-dihydro-3-pyridinyl}carbonyl)amino]benzoate](/img/structure/B4106670.png)


![N-(4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4106699.png)